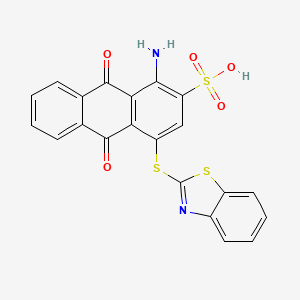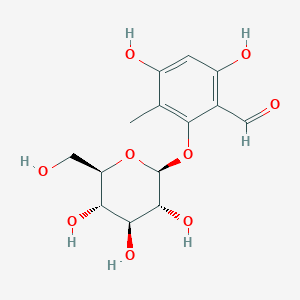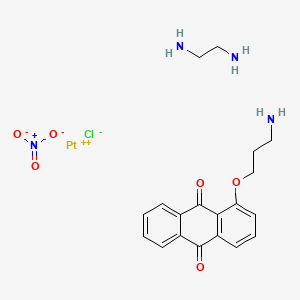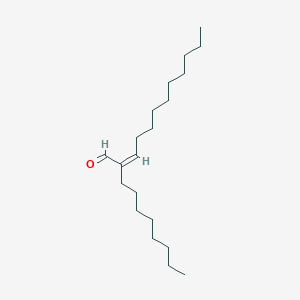
(Z)-2-octyldodec-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-octyldodec-2-enal is an organic compound characterized by its unique structure, which includes a long hydrocarbon chain and an aldehyde functional group. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-octyldodec-2-enal typically involves the aldol condensation of octanal and dodecanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate ion from the aldehyde. The enolate ion then reacts with another molecule of the aldehyde to form the β-hydroxy aldehyde, which subsequently undergoes dehydration to yield the α,β-unsaturated aldehyde, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the formation of the desired (Z)-isomer while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-octyldodec-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The α,β-unsaturated aldehyde can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the carbon-carbon double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Octyldodecanoic acid.
Reduction: 2-octyldodecan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-2-octyldodec-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of fragrances and flavors due to its distinctive odor.
Mécanisme D'action
The mechanism by which (Z)-2-octyldodec-2-enal exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The compound’s hydrophobic hydrocarbon chain allows it to interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-octyldodec-2-enal: The trans isomer of (Z)-2-octyldodec-2-enal, which has different physical and chemical properties due to the different spatial arrangement of the double bond.
2-octyldodecanal: The saturated analog of this compound, lacking the double bond and thus having different reactivity.
2-octyldodecanoic acid: The oxidized form of this compound, which has different chemical properties due to the presence of the carboxylic acid group.
Uniqueness
This compound is unique due to its specific (Z)-configuration, which imparts distinct physical and chemical properties compared to its isomers and analogs. This configuration can influence its reactivity, biological activity, and applications in various fields.
Propriétés
Numéro CAS |
129125-96-8 |
|---|---|
Formule moléculaire |
C20H38O |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
(Z)-2-octyldodec-2-enal |
InChI |
InChI=1S/C20H38O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h18-19H,3-17H2,1-2H3/b20-18- |
Clé InChI |
WLUZPPJJEOWTBI-ZZEZOPTASA-N |
SMILES isomérique |
CCCCCCCCC/C=C(/CCCCCCCC)\C=O |
SMILES canonique |
CCCCCCCCCC=C(CCCCCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



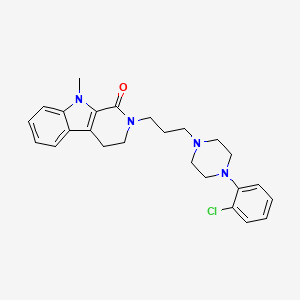
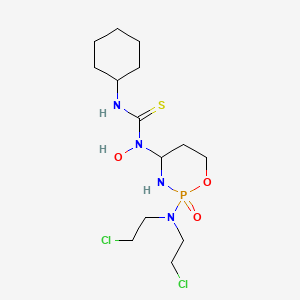

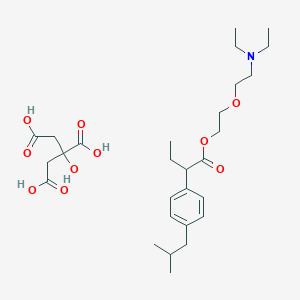
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)


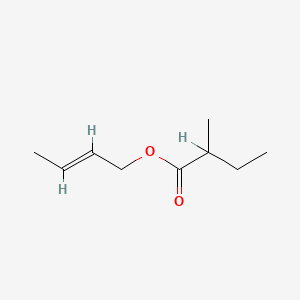
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)
